1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine
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Overview
Description
1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine is an organic compound that features a pyrrolidine ring substituted with a benzodioxole and a methoxyphenyl group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine typically involves multi-step organic reactions. One possible route could be:
Formation of the Benzodioxole Moiety: Starting from catechol, the benzodioxole ring can be formed by reacting with formaldehyde under acidic conditions.
Acylation: The benzodioxole can then be acylated using an appropriate acyl chloride to introduce the carbonyl group.
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable amine and a dihalide.
Coupling: Finally, the methoxyphenyl group can be introduced through a coupling reaction, such as a Suzuki coupling, using a boronic acid derivative of the methoxyphenyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The methoxy group can be substituted with other groups via nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium hydride, potassium tert-butoxide.
Major Products
Oxidation: Hydroxyl derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine may have applications in:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known bioactive compounds.
Industry: Use in the synthesis of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-benzodioxole-5-carbonyl)-3-phenylpyrrolidine: Lacks the methoxy group.
1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-hydroxyphenyl)pyrrolidine: Has a hydroxyl group instead of a methoxy group.
Uniqueness
The presence of the methoxy group in 1-(2H-1,3-benzodioxole-5-carbonyl)-3-(4-methoxyphenyl)pyrrolidine may confer unique electronic properties, affecting its reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-[3-(4-methoxyphenyl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4/c1-22-16-5-2-13(3-6-16)15-8-9-20(11-15)19(21)14-4-7-17-18(10-14)24-12-23-17/h2-7,10,15H,8-9,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRRSYUPFNHLZRW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCN(C2)C(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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